N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:
- 1-ethyl-3-methyl-1H-pyrazole
- 1-isopropyl-3-methyl-1H-pyrazole
- 1-ethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H |
InChI Key |
NLGZNVWAMDCRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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